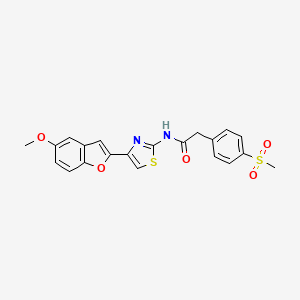

![molecular formula C9H9FO5S B2624798 Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester CAS No. 1692870-13-5](/img/structure/B2624798.png)

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” is a chemical compound. It is also known as 4-[(Fluorosulfonyl)oxy]benzoic acid . It is a xenobiotic substrate analogue .

Molecular Structure Analysis

The molecular formula of “Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” is CHFOS . Its average mass is 220.175 Da and its monoisotopic mass is 219.984177 Da .科学的研究の応用

Covalent Bonding of Proteins via SuFEx Chemistry

This compound has been used in the expansive covalent bonding of proteins via SuFEx Chemistry . The research was conducted by a team at the University of California San Francisco and the University of Delaware . They used this compound for the chemical synthesis of FSK .

Affinity Labeling of Glutathione S-Transferase

“Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase . This application involves the use of this compound as a xenobiotic substrate analogue, which results in a time-dependent inactivation of the enzyme when incubated with 4-4 isozyme of rat liver glutathione S-transferase .

Tagging Nucleotide-Binding Proteins

This compound has been used in an immunological approach to selectively tag nucleotide-binding proteins . The researchers used 5’- [4- (fluorosulfonyl)benzoyl]adenosine and 5’- [4- (fluorosulfonyl)benzoyl]guanosine affinity tags and an antibody against 4- (sulfonyl)benzoate .

Chemical Synthesis

This compound has been used in the chemical synthesis of various other compounds . For example, it has been used in the synthesis of 4-((fluorosulfonyl)oxy)benzoic acid .

Click Chemistry

This compound has been used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions .

Research and Development

This compound is available for purchase from various chemical suppliers for use in research and development . It is often used in laboratories for a variety of experiments and research purposes .

作用機序

Target of Action

The primary target of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester is the 4-4 isozyme of rat liver glutathione S-transferase . This enzyme plays a crucial role in the detoxification process, helping to eliminate potentially harmful substances from the body .

Mode of Action

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester: acts as a xenobiotic substrate analogue . It interacts with its target, the 4-4 isozyme of rat liver glutathione S-transferase, and upon incubation, it results in a time-dependent inactivation of the enzyme .

Biochemical Pathways

The biochemical pathway affected by Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester is the glutathione S-transferase pathway . The inactivation of the 4-4 isozyme disrupts this pathway, potentially affecting the body’s ability to detoxify certain substances

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester As a xenobiotic substrate analogue, it is likely to be metabolized by the body’s detoxification systems, including the glutathione s-transferase system . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target.

Result of Action

The molecular and cellular effects of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester ’s action primarily involve the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This inactivation disrupts the normal function of this enzyme, potentially affecting the body’s ability to detoxify certain substances .

特性

IUPAC Name |

ethyl 4-fluorosulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJHOCQDJHFOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

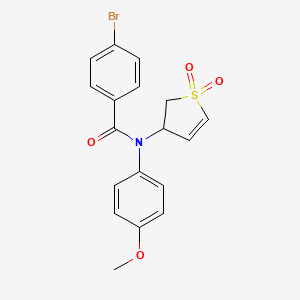

![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)

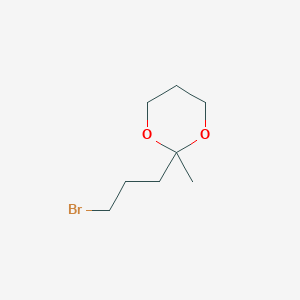

![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)

![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)

![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2624728.png)

![4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile](/img/structure/B2624730.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B2624736.png)

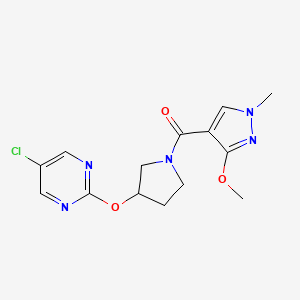

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)